molecular formula C18H19NO3 B14954916 (4E)-9-tert-butyl-N-hydroxy-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine

(4E)-9-tert-butyl-N-hydroxy-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine

Cat. No.: B14954916
M. Wt: 297.3 g/mol
InChI Key: KMKVSUIYHCNBFU-HTXNQAPBSA-N
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Description

9-(TERT-BUTYL)-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME: is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of a tert-butyl group and an oxime functional group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(TERT-BUTYL)-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furochromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a coumarin derivative and a furan ring.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride and a strong base like potassium tert-butoxide.

    Oxime formation: The final step involves the conversion of a ketone or aldehyde group into an oxime using hydroxylamine hydrochloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted under specific conditions, such as in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-(TERT-BUTYL)-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Furochromenes: Compounds with similar furan and chromene ring systems.

    Oximes: Compounds with similar oxime functional groups.

    Tert-butyl derivatives: Compounds with similar tert-butyl groups.

Uniqueness

The uniqueness of 9-(TERT-BUTYL)-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME lies in its combination of structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(NE)-N-(14-tert-butyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-ylidene)hydroxylamine

InChI

InChI=1S/C18H19NO3/c1-18(2,3)14-9-21-15-8-16-12(7-13(14)15)10-5-4-6-11(10)17(19-20)22-16/h7-9,20H,4-6H2,1-3H3/b19-17+

InChI Key

KMKVSUIYHCNBFU-HTXNQAPBSA-N

Isomeric SMILES

CC(C)(C)C1=COC2=CC3=C(C=C21)C4=C(CCC4)/C(=N\O)/O3

Canonical SMILES

CC(C)(C)C1=COC2=CC3=C(C=C21)C4=C(CCC4)C(=NO)O3

Origin of Product

United States

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